2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol
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Overview
Description
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol is a chemical compound with the molecular formula C13H10I2N4O. This compound is characterized by the presence of a benzotriazole moiety linked to a diiodophenol structure. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol typically involves the reaction of 4,6-diiodophenol with 1H-1,2,3-benzotriazole-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol
- 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
Uniqueness
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol is unique due to the presence of diiodo groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The diiodo groups can enhance the compound’s ability to undergo specific chemical transformations and interact with biological targets more effectively.
Properties
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10I2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOZAWVDUAZHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10I2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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